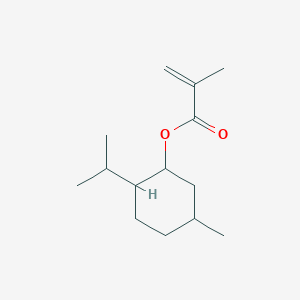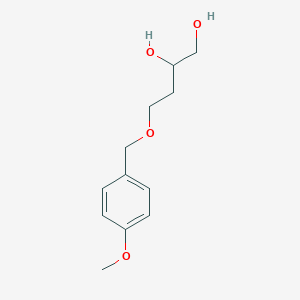
(R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol is an organic compound that features a butanediol backbone with a methoxybenzyloxy group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol typically involves the protection of hydroxy groups using the p-methoxybenzyl (PMB) group. One common method is the reaction of 4-methoxybenzyl chloride with butanediol in the presence of a base such as sodium hydride . This reaction is often facilitated by ultrasound to increase efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The methoxybenzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the butanediol backbone or the methoxybenzyloxy group.
Substitution: The methoxybenzyloxy group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as dichlorodicyanobenzoquinone (DDQ) are used for mild oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
- p-Methoxybenzaldehyde or p-methoxybenzoic acid.
Reduction: Corresponding alcohols or ethers.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol has several applications in scientific research:
Chemistry: Used as a protecting group for phenolic compounds in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of high-performance polymers and resins.
Wirkmechanismus
The mechanism of action of (R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol involves its interaction with molecular targets through its methoxybenzyloxy group. This group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules . The pathways involved include electron transfer and nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzyl chloride: Used as a precursor in the synthesis of (R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol.
4-Methoxybenzoyl chloride: Another compound with similar structural features but different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of a butanediol backbone and a methoxybenzyloxy group. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
Eigenschaften
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]butane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)9-16-7-6-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHIJTKHDXQBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

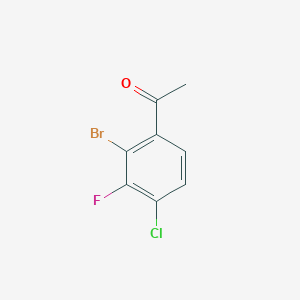
![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile](/img/structure/B8727027.png)
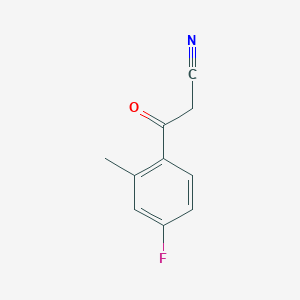
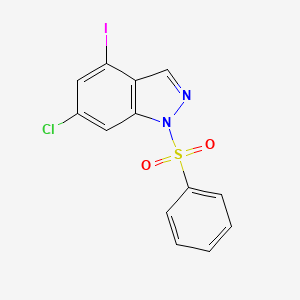
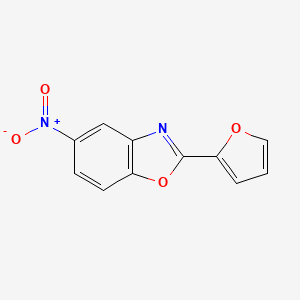
![N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl](/img/structure/B8727045.png)
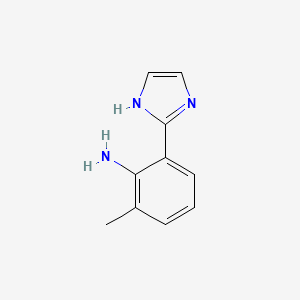
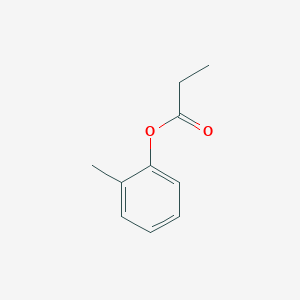
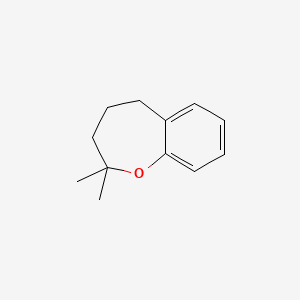
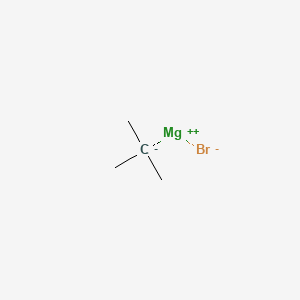
![Methanesulfonamide, N-[5-(1,1-dimethylethyl)-2-methoxy-3-nitrophenyl]-](/img/structure/B8727081.png)
![N-[(4-fluorophenyl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B8727086.png)
